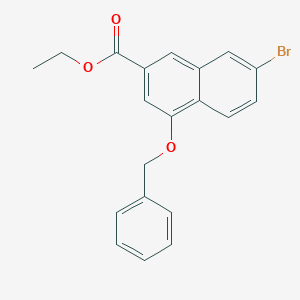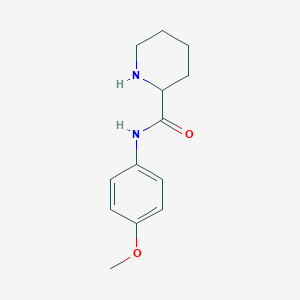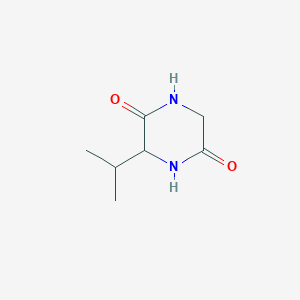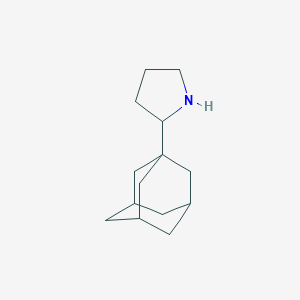
Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate
Overview
Description
Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate is a chemical compound that belongs to the class of naphthoate esters. It has been extensively studied for its potential applications in the field of medicinal chemistry.
Mechanism Of Action
The mechanism of action of Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate is not fully understood. However, it has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate has been reported to exhibit low toxicity and good bioavailability. It has also been shown to be metabolized by the liver and excreted through the urine. In addition, it has been reported to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate is its potent anticancer activity against various cancer cell lines. It also exhibits low toxicity and good bioavailability, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its limited solubility in water, which may affect its efficacy in certain experimental settings.
Future Directions
There are several future directions for the research on Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate. One potential area of research is the development of new anticancer drugs based on this compound. Another potential area of research is the investigation of its potential therapeutic effects in other disease conditions, such as inflammation and oxidative stress. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties.
Scientific Research Applications
Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new anticancer drugs.
properties
IUPAC Name |
ethyl 7-bromo-4-phenylmethoxynaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO3/c1-2-23-20(22)16-10-15-11-17(21)8-9-18(15)19(12-16)24-13-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMFTPPRKZGIBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)Br)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443257 | |
| Record name | Ethyl 4-(benzyloxy)-7-bromonaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate | |
CAS RN |
178877-03-7 | |
| Record name | Ethyl 4-(benzyloxy)-7-bromonaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-5-fluorobenzo[d]isoxazole](/img/structure/B169304.png)
![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)





![2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B169322.png)





